3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one
Overview
Description
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with an amino group and a dihydro moiety, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dihydro moiety.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with different functional groups, while substitution can introduce various substituents at the amino position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,6-naphthyridin-2(1H)-one: Lacks the dihydro moiety, which may affect its reactivity and biological activity.
3-Amino-4,5-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with different hydrogenation pattern.
2-Amino-3,4-dihydro-1,6-naphthyridin-1-one: Different position of the amino group and carbonyl group.
Uniqueness
3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and dihydro moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-amino-3,4-dihydro-1H-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h1-2,4,6H,3,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIRNGUEVCTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469223 | |
Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847684-81-5 | |
Record name | 3-Amino-3,4-dihydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.